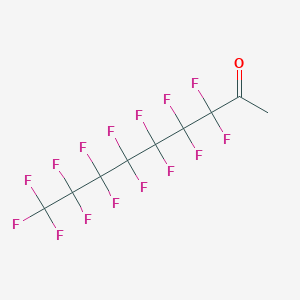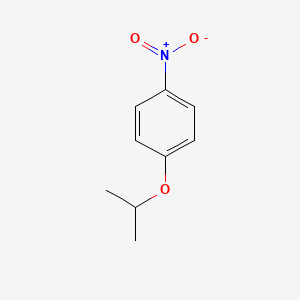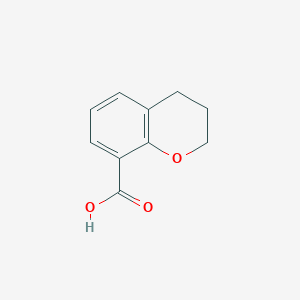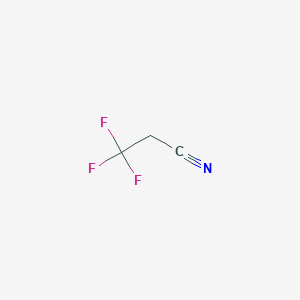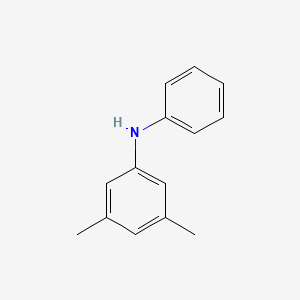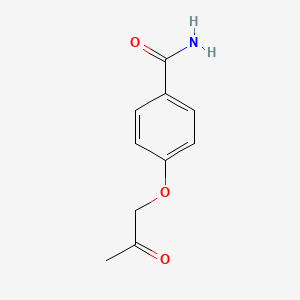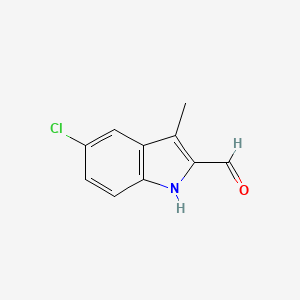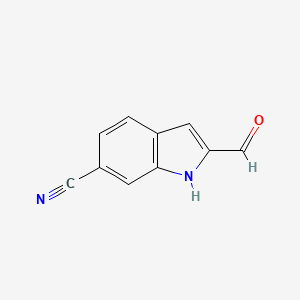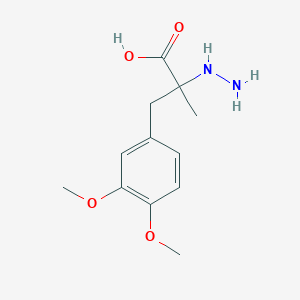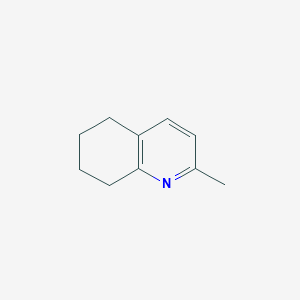
2-甲基-5,6,7,8-四氢喹啉
描述
2-Methyl-5,6,7,8-tetrahydroquinoline (2MTHQ) is an organic compound that is commonly used as a building block in organic synthesis and in the preparation of novel compounds. 2MTHQ is a highly versatile compound that can be used to synthesize a variety of compounds with different biological activities. This compound has also been used in studies of its mechanism of action, biochemical and physiological effects, and applications in scientific research.
科学研究应用
抗增殖活性
2-甲基-5,6,7,8-四氢喹啉衍生物已在非癌性人皮肤微血管内皮细胞 (HMEC-1) 和癌细胞中测试其抗增殖活性:人 T 淋巴细胞 (CEM)、人宫颈癌细胞 (HeLa)、结直肠腺癌 (HT-29)、卵巢癌 (A2780) 和双相间皮瘤 (MSTO-211H)。 化合物 3a、5a 和 2b 对所选细胞组表现出显著的 IC50 值,随后被合成并作为纯对映异构体进行测试 .
ROS 产生和线粒体损伤
活性最高的化合物 ®-5a 能够影响细胞周期阶段,并诱导 A2780 细胞中的线粒体膜去极化和细胞 ROS 产生 .
药物发现
手性四氢喹啉部分的掺入可能代表了一种重要的合成策略,用于开发新型化疗药物的药物发现 .
药物化合物的合成
手性分子在药物、工业和农业化合物的合成中提供战略性构建单元。 光学纯手性化合物占活性药物中含量最多,其活性归因于特定的识别过程 .
不对称转移氢化 (ATH)
基于 8-氨基-5,6,7,8-四氢喹啉骨架的手性二胺,称为 CAMPY (L1),或 2-甲基取代的类似物 Me-CAMPY (L2) 被用作 Cp* 金属配合物中的新型配体,用于一系列取代的二氢异喹啉 (DHIQ) 的 ATH,这些化合物以作为生物活性生物碱合成的关键中间体而闻名 .
P-gp 外排阻断和凋亡诱导
具有 5-氧代-六氢喹啉结构,带有 2,4-二氯苯基和 4-溴苯基部分的化合物及其四氢喹啉对应物显著地阻断了 P-gp 外排,诱导了凋亡,并且对 MES-SA-DX5 细胞表现出最高的细胞毒性 .
作用机制
Target of Action
The primary targets of 2-Methyl-5,6,7,8-tetrahydroquinoline are various cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . These cells are the primary targets due to the compound’s antiproliferative activity .
Mode of Action
2-Methyl-5,6,7,8-tetrahydroquinoline: interacts with its targets by affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production . This interaction results in significant changes in the cells, leading to their antiproliferative activity .
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-5,6,7,8-tetrahydroquinoline primarily involve the cell cycle and mitochondrial function . The compound’s interaction with its targets leads to changes in these pathways, resulting in the disruption of cell proliferation and the induction of cell death .
Result of Action
The result of 2-Methyl-5,6,7,8-tetrahydroquinoline’s action is the inhibition of cell proliferation and the induction of cell death in various cancer cells . This is achieved through the compound’s interaction with its targets and its effects on cell cycle phases and mitochondrial function .
属性
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMPOZTRKHFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481449 | |
| Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2617-98-3 | |
| Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of chiral 2-Methyl-5,6,7,8-tetrahydroquinoline derivatives in medicinal chemistry?
A1: Research suggests that chiral 2-Methyl-5,6,7,8-tetrahydroquinoline derivatives exhibit promising antiproliferative activity against various cancer cell lines. [, ] These compounds have demonstrated efficacy against human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), human dermal microvascular endothelial cells (HMEC-1), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). [] This activity makes them potential candidates for further investigation as novel anticancer agents.
Q2: How does the stereochemistry of 2-Methyl-5,6,7,8-tetrahydroquinoline derivatives affect their biological activity?
A2: Studies indicate that the stereochemistry of these compounds significantly influences their antiproliferative effects. [] For instance, the (R)-enantiomer of an 8-substituted derivative exhibited considerably higher potency compared to its (S)-counterpart. [] This highlights the importance of stereochemical considerations during the development of these compounds as potential therapeutics.
Q3: What are the synthetic routes explored for the preparation of chiral 2-Methyl-5,6,7,8-tetrahydroquinolines?
A3: Researchers have investigated the synthesis of these compounds using naturally occurring monoterpenes like (-)-β-pinene, (-)-isopinocampheol, and (+)-camphor as chiral building blocks. [] These methods aim to incorporate the chiral frameworks of these terpenes into the 2-Methyl-5,6,7,8-tetrahydroquinoline structure, leading to the formation of optically active compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


